cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid
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Overview
Description
cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid: is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with cyclopent-3-ene-1-carboxylic acid and 9H-fluoren-9-ylmethanol.
Protection of Amino Group: The amino group of cyclopent-3-ene-1-carboxylic acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step usually involves the reaction of the amino group with Fmoc chloride in the presence of a base such as triethylamine.
Formation of Amide Bond: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pH, and solvent conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various Fmoc-protected derivatives.
Scientific Research Applications
cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable amide bonds.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Material Science: Explored for its properties in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl (Boc) protected amino acids: Another common protecting group used in peptide synthesis.
N-carbobenzyloxy (Cbz) protected amino acids: Used similarly to Fmoc in peptide synthesis.
Uniqueness
Stability: The Fmoc group is more stable under acidic conditions compared to Boc and Cbz groups.
Removal Conditions: Fmoc can be removed under mild basic conditions, which is advantageous for sensitive peptides.
This detailed overview provides a comprehensive understanding of cis-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)cyclopent-3-ene-1-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-9,11,17-19H,10,12H2,(H,22,25)(H,23,24)/t17-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMKIEMIGPKQSA-MJGOQNOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212278-30-2 |
Source
|
Record name | CIS-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)CYCLOPENT-3-ENE-1-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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